molecular formula C4H10S3 B106692 Methyl propyl trisulfide CAS No. 17619-36-2

Methyl propyl trisulfide

Cat. No.: B106692
CAS No.: 17619-36-2
M. Wt: 154.3 g/mol
InChI Key: ZOYASYRPGHCQHW-UHFFFAOYSA-N
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Description

Methyl propyl trisulfide (MPTS) is a sulfur-containing organic compound that has been used in various research applications. It is a colorless liquid with a pungent odor and is known to have a wide range of biological activities. In

Scientific Research Applications

Toxicological Evaluation

  • Methyl propyl trisulfide, found in foods like garlic and onions, was evaluated for toxicity in Sprague-Dawley rats. A 90-day study involving oral administration showed no adverse effects, indicating its safety at certain levels (Bastaki et al., 2018).

Impact on Volatile Compounds in Onions

  • Research investigated the impact of pulsed electric field processing on onions, noting significant changes in volatile compounds, including this compound. These changes suggest a potential application in food processing technologies (Nandakumar et al., 2018).

Role in Flavor Compounds

  • A study on Allium fistulosum L. grown in Cuba identified this compound as one of the main volatile flavor compounds. This highlights its significance in the flavor profile of certain vegetables (Pino et al., 2000).

Synthesis and Structural Characterization

  • This compound was used to synthesize new trisulfides from thiourea-based antithyroid drugs. The study provided insights into the structural stabilization of these trisulfides, indicating potential pharmaceutical applications (Bhabak & Bhowmick, 2012).

Solubility Enhancement and In Vivo Testing

  • This compound was studied for its role in treating cyanide intoxication. The research focused on enhancing its solubility for medical applications, demonstrating its potential as a therapeutic agent (Kovacs et al., 2013).

Polysulfide Distribution in Aquatic Systems

  • A method involving methyl trifluoromethanesulfonate was developed to quantify polysulfides, including this compound, in aquatic systems. This method is crucial for understanding the environmental impact of these compounds (Kamyshny et al., 2006).

Anticancer Effects

  • This compound, as part of organosulfur compounds from Allium vegetables, was studied for its anticancer effects. These compounds showed potency in causing cell cycle arrest in human colon cancer cells, opening avenues for cancer treatment research (Hosono et al., 2008).

Photonic Stability Study

  • The stability of the disulfide bond in molecules like this compound was studied under high-energy photons. This research provides insights into the molecular behavior under extreme conditions, relevant for material science and chemical engineering (Varas et al., 2017).

Ionic Liquid-LiX Mixtures

  • This compound was part of a study on N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, an ionic liquid. This research contributes to our understanding of ionic liquids and their potential applications (Nicotera et al., 2005).

Safety and Hazards

Methyl propyl trisulfide is combustible and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation. If inhaled, it can cause damage to organs . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-(methyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYASYRPGHCQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066225
Record name Trisulfide, methyl propyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion
Record name Methyl propyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.101
Record name Methyl propyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

17619-36-2
Record name Methyl propyl trisulfide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, methyl propyl
Source EPA Chemicals under the TSCA
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Record name Trisulfide, methyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl propyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798
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Record name METHYL PROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl propyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031871
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of methyl propyl trisulfide?

A1: this compound is primarily found in plants belonging to the Allium genus. Specifically, it is a major volatile compound found in onions (Allium cepa) [, , , ], Chinese onion (Allium chinense) [], chives (Allium schoenoprasum) [, ], and Welsh onion (Allium fistulosum) [, ].

Q2: How does the presence of this compound vary between different Allium species?

A2: While this compound is found in various Allium species, its concentration can differ. For instance, in dried onions, it is one of the major compounds alongside dipropyl trisulfide and propanethiol []. In chives, it often appears as the most abundant volatile compound []. In contrast, dried garlic tends to have a higher abundance of allyl group-containing sulfur compounds like diallyl disulfide and diallyl trisulfide, attributed to the presence of alliin [].

Q3: How does processing affect the concentration of this compound in onions?

A3: Various processing techniques can impact the levels of this compound in onions. For instance, freeze-drying onions leads to a significant decrease in its concentration compared to fresh onions []. Similarly, superheated steam treatment of onions also reduces the levels of this compound [, ]. Conversely, pulsed electric field (PEF) treatment of whole onions, including Allium cepa and Allium fistulosum, was shown to significantly increase the concentration of this compound immediately after treatment and even more so after 24 hours [].

Q4: What are the potential applications of this compound?

A4: this compound, along with other organosulfur compounds, has shown potential for controlling plant-parasitic nematodes, including the devastating pinewood nematode (Bursaphelenchus xylophilus) [, ].

Q5: Are there any studies investigating the safety of this compound?

A5: Yes, a 90-day gavage study in Sprague-Dawley rats indicated no adverse effects from this compound administration [].

Q6: What research has been done on the formulation of this compound?

A7: Recent research has focused on developing chitosan-coated nanoemulsions of this compound, aiming to improve its delivery and efficacy as a nematicide [].

Q7: What is known about the antifungal properties of this compound?

A8: While this compound itself wasn't specifically studied for antifungal activity, the essential oils from onions, in which it is a major component, have demonstrated antifungal activity against various Aspergillus, Fusarium, and Penicillium species []. Further research is needed to clarify the specific role of this compound in this activity.

Q8: Are there any known synergistic effects of this compound with other compounds?

A9: While not directly related to this compound, a study on the antifungal activity of onion and garlic essential oils against Aspergillus versicolor found that a combination of the two oils (75% onion, 25% garlic) showed a synergistic effect in inhibiting fungal growth and sterigmatocystin production [].

Q9: Has this compound been studied in relation to durian fruit?

A10: While this compound is not naturally present in durian fruit, a study investigated the perceptual interactions among various sulfur compounds, including this compound, in the context of durian aroma []. This suggests its potential use as a flavoring agent.

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